Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro-
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Overview
Description
Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- is an organic compound with a complex structure that includes aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- typically involves multiple steps, starting with the preparation of the benzenamine derivative. The process includes nitration reactions to introduce nitro groups at specific positions on the aromatic ring. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(1-methyl-1-phenylethyl)-N-phenyl-
- Phenol, 4-(1-methyl-1-phenylethyl)-
Uniqueness
The specific positioning of these nitro groups also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
59038-58-3 |
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Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2,6-dinitro-4-(2-phenylpropan-2-yl)aniline |
InChI |
InChI=1S/C15H15N3O4/c1-15(2,10-6-4-3-5-7-10)11-8-12(17(19)20)14(16)13(9-11)18(21)22/h3-9H,16H2,1-2H3 |
InChI Key |
VGCDZKHKFMKJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
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